molecular formula C6H4ClN3 B1444010 2-Amino-5-chloronicotinonitrile CAS No. 869557-28-8

2-Amino-5-chloronicotinonitrile

Cat. No.: B1444010
CAS No.: 869557-28-8
M. Wt: 153.57 g/mol
InChI Key: JSZKOYSPRIPDDF-UHFFFAOYSA-N
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Description

2-Amino-5-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Amino-5-chloronicotinonitrile plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with nitrilase enzymes, such as those from Rhodococcus zopfii, which catalyze the hydrolysis of 2-chloronicotinonitrile to produce 2-chloronicotinic acid . This interaction involves the binding of this compound to the active site of the enzyme, where it undergoes hydrolysis. The specificity and efficiency of this reaction can be enhanced through mutations in the nitrilase enzyme, which improve its catalytic properties .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects the biosynthesis of 2-chloronicotinic acid, which is a key precursor for the synthesis of agrochemicals and pharmaceuticals . The compound’s interaction with nitrilase enzymes in cells leads to the production of 2-chloronicotinic acid, which can impact cell signaling pathways and gene expression related to metabolic processes. Additionally, the presence of this compound in cellular environments may influence cellular metabolism by altering the availability of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrilase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce 2-chloronicotinic acid . This reaction is facilitated by specific amino acid residues in the enzyme’s active site, which interact with the nitrile group of this compound. Mutations in these residues can enhance the enzyme’s catalytic efficiency and specificity, leading to improved production of 2-chloronicotinic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the hydrolysis of this compound by nitrilase enzymes can be completed within 16 hours, with the production of 2-chloronicotinic acid reaching its peak during this period . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes. Studies have shown that the production of 2-chloronicotinic acid from this compound can be optimized by adjusting the dosage of the compound and the concentration of nitrilase enzymes . High doses of this compound may result in toxic or adverse effects, including disruptions in cellular metabolism and gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of 2-chloronicotinic acid. This pathway involves the hydrolysis of this compound by nitrilase enzymes, which convert the nitrile group to a carboxylic acid group . The resulting 2-chloronicotinic acid can then be utilized in the synthesis of various agrochemicals and pharmaceuticals. The efficiency of this metabolic pathway can be influenced by the availability of nitrilase enzymes and the presence of cofactors that enhance enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with intracellular enzymes, such as nitrilase . Its distribution within tissues may be affected by the presence of transporters or binding proteins that facilitate its movement. Additionally, the localization of this compound within specific cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with intracellular enzymes and binding proteins. The compound may be localized to specific compartments, such as the cytoplasm or organelles, where it can interact with nitrilase enzymes . Post-translational modifications or targeting signals may also influence the subcellular localization of this compound, directing it to specific sites within the cell where it can exert its biochemical effects.

Properties

IUPAC Name

2-amino-5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZKOYSPRIPDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734826
Record name 2-Amino-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869557-28-8
Record name 2-Amino-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.